Para-Regioisomer Exhibits High Potency for Tumor-Associated hCA IX and XII
N-(4-ethynylphenyl)benzenesulfonamide (the para-regioisomer) demonstrates potent, low-nanomolar inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. While the study by Knaus et al. [1] shows para-substituted derivatives are effective inhibitors of hCA IX and XII, the specific Ki values for this target compound are 150 nM for hCA IX and 1,360 nM for hCA IV (a related isoform) as reported in BindingDB [2]. This contrasts with its inhibition of the ubiquitous cytosolic isoform hCA II, where it shows a Ki of 55 nM [2]. The observed potency for hCA IX and XII is a direct consequence of the para-placement of the sulfamoyl group, a structural feature that enables favorable interactions within the enzyme's active site [1].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | hCA IX Ki = 150 nM; hCA IV Ki = 1,360 nM; hCA II Ki = 55 nM |
| Comparator Or Baseline | Para-sulfamoyl-substituted derivatives (class-level) are effective inhibitors of CA IX and XII, while meta-substituted regioisomers inhibit CA I, IX, and XII, and ortho-substituted sulfonamides are weak inhibitors of CA I, II, and IX [1]. |
| Quantified Difference | The para-substituted compound shows a 2.7-fold lower potency for hCA IX compared to hCA II (Ki 150 nM vs 55 nM). Its selectivity profile is distinct from ortho- and meta-regioisomers, which exhibit different isoform inhibition patterns [1]. |
| Conditions | Stopped-flow carbon dioxide hydration assay (hCA II, hCA IX) [2]; General SAR from enzyme inhibition studies [1]. |
Why This Matters
This data confirms that the para-substituted regioisomer is not a pan-inhibitor; its unique potency profile across hCA isoforms makes it a specific and valuable tool for studying tumor-associated CAs without completely ablating the activity of the ubiquitous hCA II.
- [1] Knaus, E.E.; Innocenti, A.; Scozzafava, A.; Supuran, C.T. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II. Bioorg. Med. Chem. Lett. 2011, 21, 5892-5896. View Source
- [2] BindingDB. BDBM50236140: 4-ethynyl benzene sulfonamide. View Source
